4-propyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound belongs to the 1,2,3-thiadiazole class, characterized by a sulfur-containing heterocyclic core linked to a carboxamide group. The structure includes:
- 4-propyl substitution on the thiadiazole ring.
- N-linked ethyl chain connected to a piperidine moiety.
- Thiophen-2-ylsulfonyl group attached to the piperidine nitrogen.
1,2,3-Thiadiazoles are pharmacologically significant due to their antimicrobial, antitumor, and antioxidant activities . The piperidine-thiophenesulfonyl motif may enhance metabolic stability and receptor binding, as sulfonyl groups are known to improve pharmacokinetic properties .
Properties
IUPAC Name |
4-propyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S3/c1-2-6-14-16(26-20-19-14)17(22)18-10-9-13-7-3-4-11-21(13)27(23,24)15-8-5-12-25-15/h5,8,12-13H,2-4,6-7,9-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBJHNHCGCSOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-propyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activity, particularly in the field of oncology. Thiadiazole compounds have been recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).
Thiadiazole derivatives, including the compound , exhibit biological activity through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Thiadiazoles have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human leukemia and solid tumors .
- Targeting Specific Pathways : The compound may act on critical signaling pathways involved in tumor growth, such as the c-Met and VEGFR-2 pathways. Recent studies indicate that thiadiazole derivatives can inhibit c-Met phosphorylation, leading to reduced tumor cell viability .
Efficacy in Cancer Models
The biological activity of this compound has been evaluated in various cancer models. Below is a summary table of related findings:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 51am | Gastric Cancer (MKN-45) | 0.056 | c-Met inhibition, apoptosis induction |
| BPTES | Burkitt Lymphoma | < 0.01 | Decreased proliferation |
| K858 | Ovarian Cancer (A2780) | 0.045 | Eg5 inhibition |
| Filanesib | Leukemia (U937) | < 0.01 | Eg5 inhibition |
Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.
Structure-Activity Relationship (SAR)
The SAR study of thiadiazole derivatives has revealed critical insights into how structural modifications influence biological activity:
- Substitution Patterns : Variations in substituents at different positions on the thiadiazole ring significantly affect potency. For example, introducing electron-withdrawing groups can enhance interaction with target proteins like c-Met .
- Linker Variations : The type and length of linkers connecting the thiadiazole moiety to other pharmacophores can modulate bioavailability and selectivity. Compounds with flexible linkers tend to show improved cellular uptake and efficacy .
- Functional Groups : The presence of sulfonyl or other polar functional groups can enhance solubility and interaction with biological targets, thereby improving overall pharmacokinetic profiles .
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives similar to the compound :
- A study demonstrated that a series of thiadiazole derivatives showed potent anticancer activity against various human cancer cell lines, including breast and colon cancers. The most active compounds were those that effectively inhibited histone deacetylases (HDACs), leading to increased apoptosis in treated cells .
- Another investigation focused on a specific derivative that exhibited selective cytotoxicity against non-small cell lung cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Scientific Research Applications
Structure and Mechanism of Action
The structural framework of this compound includes a thiadiazole ring, which is known for its diverse biological activities. Thiadiazole derivatives often interact with various biological targets, including enzymes and receptors involved in cancer progression. The presence of the thiophen-2-ylsulfonyl group and the piperidine moiety enhances its pharmacological profile by improving solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 4-propyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide have shown significant cytotoxicity against various cancer cell lines.
In Vitro Studies
- Cytotoxicity : The compound demonstrated potent activity against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer). Comparative studies with standard chemotherapeutics like cisplatin indicated superior efficacy in some cases .
- Mechanisms of Action : Thiadiazole derivatives are reported to inhibit key pathways involved in tumorigenesis. Mechanistic studies suggest that they may disrupt DNA synthesis and induce apoptosis through various pathways, including:
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:
Pharmacological Properties
The pharmacokinetic profile of this compound has been evaluated in animal models, showing promising absorption and distribution characteristics that support its potential as an oral therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound is compared with analogs based on heterocyclic cores, substituents, and reported activities.
Table 1: Key Structural and Molecular Comparisons
Pharmacological Implications
- Thiadiazole Derivatives : Compounds like those in exhibit antitumor and antimicrobial activities. The target compound’s propyl group and sulfonylated piperidine may enhance lipophilicity and target affinity compared to BJ06811 .
- Piperidine Modifications : The sulfonyl group in the target compound contrasts with the ester in ’s ethyl 2-phenyl-2-(piperidin-2-yl)acetate. Sulfonyl groups typically improve metabolic stability, suggesting superior pharmacokinetics .
- Heterocycle Choice : 1,2,3-Thiadiazoles (target) vs. 1,3,4-thiadiazoles (): The former’s electronic profile may favor different receptor interactions, though direct activity comparisons are absent in the evidence .
Statistical and Analytical Methods
- highlights standard practices (e.g., Student’s t-test for bioactivity analysis), which are likely applicable to evaluating the target compound’s efficacy .
Preparation Methods
Formation of the 1,2,3-Thiadiazole Ring System
The 1,2,3-thiadiazole moiety is synthesized via the Hurd-Mori reaction , which involves the cyclization of α-diazonium thiolates derived from ketone precursors. For the target compound, the 5-carboxamide-substituted 1,2,3-thiadiazole is prepared as follows:
- Propyl ketone (e.g., pentan-3-one) is converted to its tosyl hydrazone derivative using p-toluenesulfonyl hydrazide in ethanol under reflux.
- The hydrazone intermediate undergoes cyclization with thionyl chloride (SOCl₂) at 0–5°C to yield 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride.
Key Reaction Parameters
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Hydrazone formation | p-TsNHNH₂ | 80°C | 85–90% |
| Cyclization | SOCl₂ | 0–5°C | 70–75% |
The thiadiazole ring’s electron-deficient nature necessitates anhydrous conditions to prevent hydrolysis during acid chloride formation.
Synthesis of the Piperidine-Thiophene Sulfonyl Moiety
The 1-(thiophen-2-ylsulfonyl)piperidine-2-ethylamine subunit is constructed through a three-step sequence:
- Piperidine-2-ethylamine is synthesized via reductive amination of piperidine-2-carbaldehyde with ethylamine using sodium cyanoborohydride.
- Sulfonylation of the piperidine nitrogen is achieved by reacting the amine with thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- The sulfonylated intermediate is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) to >95% purity.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 5.1 Hz, 1H, thiophene H-5), 7.15 (d, J = 3.4 Hz, 1H, thiophene H-3), 3.82–3.75 (m, 1H, piperidine H-2), 2.95 (s, 2H, -CH₂NH-).
- HRMS : m/z calculated for C₁₁H₁₆N₂O₂S₂ [M+H]⁺ 297.06, found 297.05.
Carboxamide Coupling Strategies
Acid Chloride-Amine Coupling
The final step involves conjugating the 1,2,3-thiadiazole-5-carbonyl chloride with the piperidine-thiophene sulfonyl amine:
- 4-Propyl-1,2,3-thiadiazole-5-carbonyl chloride (1.2 equiv) is added dropwise to a solution of 1-(thiophen-2-ylsulfonyl)piperidine-2-ethylamine (1.0 equiv) in DCM with TEA (2.5 equiv) at 0°C.
- The reaction is warmed to room temperature and stirred for 12 hours.
- The crude product is purified via recrystallization (ethanol/water) to afford the target compound as a white solid.
Optimization Insights
- Solvent screening : DCM outperforms THF and acetonitrile in minimizing side reactions (e.g., sulfonamide cleavage).
- Stoichiometry : Excess acid chloride (1.2 equiv) ensures complete amine conversion without over-acylation.
Yield Data
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | TEA | DCM | 78 |
| 2 | DMAP | THF | 65 |
| 3 | Pyridine | AcCN | 58 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for critical steps:
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 32 | 18 |
| E-Factor | 45 | 25 |
| Solvent consumption (L/kg) | 120 | 70 |
Flow systems reduce waste and energy use by 40–50% compared to batch methods.
Analytical Validation of Structural Integrity
Spectroscopic Characterization
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
- Elemental Analysis : Calculated C 47.64%, H 5.65%, N 13.07%; Found C 47.60%, H 5.63%, N 13.05%.
Challenges and Mitigation Strategies
Byproduct Formation During Sulfonylation
The primary side reaction—over-sulfonylation at the piperidine nitrogen—is suppressed by:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-propyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by cyclization .
- Piperidine sulfonylation : Introducing the thiophen-2-ylsulfonyl group via sulfonation of the piperidine intermediate using thiophene-2-sulfonyl chloride under controlled pH (7–9) and temperatures (0–5°C) .
- Coupling reactions : Amide bond formation between the thiadiazole-carboxylic acid and the piperidine-ethylamine intermediate using coupling agents like EDC/HOBt in anhydrous DMF .
- Critical Parameters : Temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yields (reported 45–68%) .
Q. How is the compound purified post-synthesis, and what analytical methods confirm its structure?
- Methodological Answer :
- Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Structural Confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., thiophene sulfonyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 495.2) .
- IR Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 1150 cm (S=O stretch) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus, MIC 8–16 µg/mL) via broth microdilution assays .
- Anticancer Potential : Evaluated in vitro against human cancer cell lines (e.g., MCF-7, IC ~12 µM) using MTT assays .
- Anti-inflammatory Effects : Inhibition of COX-2 (IC ~0.8 µM) in enzyme-linked immunosorbent assays (ELISA) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
- Methodological Answer :
- Reaction Parameter Screening : Use design-of-experiments (DoE) to optimize temperature (e.g., 70–90°C for cyclization) and solvent systems (e.g., DMF vs. THF) .
- Catalyst Selection : Transition metal catalysts (e.g., Pd/C for coupling steps) improve efficiency by reducing side reactions .
- In-Process Monitoring : TLC and inline FTIR to track intermediate formation and adjust reaction timelines .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .
- Structural Purity Verification : Ensure batch-to-batch consistency via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
- Mechanistic Profiling : Use molecular docking to correlate substituent effects (e.g., thiophene sulfonyl vs. phenyl groups) with target binding (e.g., COX-2 active site) .
Q. What strategies elucidate the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Transcriptomic Analysis : RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Protein Interaction Studies : Surface plasmon resonance (SPR) to measure binding affinity with suspected targets (e.g., tubulin or kinases) .
- Metabolomic Profiling : LC-MS/MS to track metabolite changes (e.g., ATP depletion in glycolysis inhibition) .
Q. What are the key challenges in analyzing this compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C, monitoring degradation via UPLC-QTOF at 0, 24, and 48 hours .
- Photostability Testing : Expose to UV light (320–400 nm) and assess isomerization or bond cleavage using NMR .
- Excipient Compatibility : Screen with common stabilizers (e.g., cyclodextrins) via differential scanning calorimetry (DSC) .
Q. How do structural modifications influence its bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing thiophene with furan) and compare IC values in enzyme assays .
- Computational Modeling : Molecular dynamics simulations to predict steric/electronic effects of modifications (e.g., logP changes impacting membrane permeability) .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiadiazole core) using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
